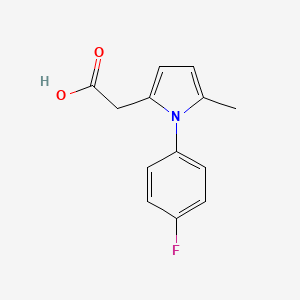
1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético es un compuesto orgánico sintético que pertenece a la clase de los derivados del pirrol. Este compuesto se caracteriza por la presencia de un anillo de pirrol sustituido con un grupo 4-fluorofenil y un grupo metil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético normalmente implica los siguientes pasos:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante la síntesis de Paal-Knorr, que implica la ciclización de un compuesto 1,4-dicarbonílico con amoníaco o una amina primaria.
Introducción del grupo 4-fluorofenil: El grupo 4-fluorofenil se puede introducir mediante una reacción de acilación de Friedel-Crafts, donde el anillo de pirrol se trata con cloruro de 4-fluorobenzoílo en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio.
Metilación: El grupo metil se puede introducir mediante una reacción de metilación utilizando yoduro de metilo y una base como el carbonato de potasio.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o las cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir alcoholes o aminas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Electrófilos como los halógenos o los grupos nitro en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar en función de la aplicación y el contexto de uso específicos.
Compuestos similares:
- Ácido 1H-pirrol-2-acético, 5-carboxi-2,3-dihidro-α-[(1R)-1-hidroxietil]-4-[[2-[(iminometil)amino]etil]tio]-, (αS,2R)-
- N-(4-piperidinil)-N-fenilamidas
Comparación: El ácido 1-(4-fluorofenil)-5-metil-1H-pirrol-2-acético es único debido a la presencia del grupo 4-fluorofenil y el grupo metil en el anillo de pirrol.
Comparación Con Compuestos Similares
- 1H-Pyrrole-2-acetic acid, 5-carboxy-2,3-dihydro-α-[(1R)-1-hydroxyethyl]-4-[[2-[(iminomethyl)amino]ethyl]thio]-, (αS,2R)-
- N-(4-piperidinyl)-N-phenylamides
Comparison: 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- is unique due to the presence of the 4-fluorophenyl group and the methyl group on the pyrrole ring
Propiedades
Número CAS |
60352-54-7 |
|---|---|
Fórmula molecular |
C13H12FNO2 |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12FNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
Clave InChI |
SWCFYKZZJMBYJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
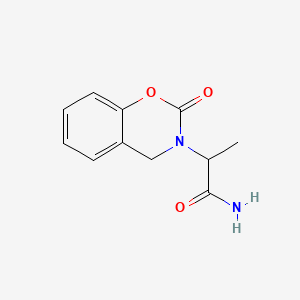

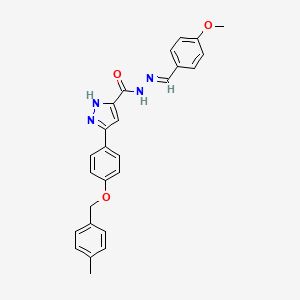
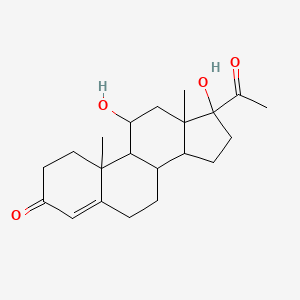
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
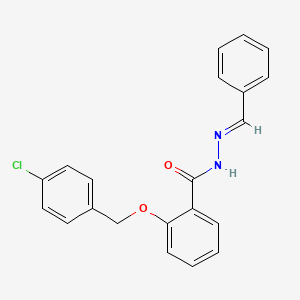


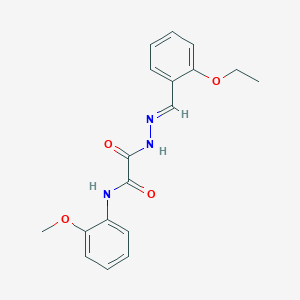
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)


![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
